molecular formula C17H14N2O2S B2572467 1-(4-Methylphenylsulfonyl)indole-6-acetonitrile CAS No. 119160-86-0

1-(4-Methylphenylsulfonyl)indole-6-acetonitrile

Cat. No. B2572467
M. Wt: 310.37
InChI Key: GIMYZUCHVRURDH-UHFFFAOYSA-N
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Patent
US04894386

Procedure details

A solution of 6-chloromethyl-1-(4-methylphenylsulfonyl)indole (21.5 g) in acetonitrile (224 ml) was treated with potassium cyanide (8.8 g) and 1,4,7,10,13,16-hexaoxacyclooctadecane (3.6 g) and stirred at room temperature under a nitrogen atmosphere for 18 hr. The solution was poured onto ice and extracted with methylene chloride. The organic phase was washed with water and brine, dried (MgSO4) and evaporated. The resultant amber oil was purified by flash chromatography, eluting with 1:5 ethyl acetate:hexane, to give 1-(4-methylphenylsulfonyl)indole-6-acetonitrile (14.4 g, 76%) as a white powder; partial NMR (80 MHz, CDCl3): 2.34(s, 3H, ArCH3), 3.84(s, 2H, NCCH2), 6.62(dd, 1H, H3 -indole), 7.94(m, 1H, H7 -indole)
Name
6-chloromethyl-1-(4-methylphenylsulfonyl)indole
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
224 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][N:9]2[S:12]([C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)(=[O:14])=[O:13])=[CH:5][CH:4]=1.[C-:22]#[N:23].[K+].O1CCOCCOCCOCCOCCOCC1>C(#N)C>[CH3:21][C:18]1[CH:17]=[CH:16][C:15]([S:12]([N:9]2[C:10]3[C:6](=[CH:5][CH:4]=[C:3]([CH2:2][C:22]#[N:23])[CH:11]=3)[CH:7]=[CH:8]2)(=[O:13])=[O:14])=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
6-chloromethyl-1-(4-methylphenylsulfonyl)indole
Quantity
21.5 g
Type
reactant
Smiles
ClCC1=CC=C2C=CN(C2=C1)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
8.8 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
3.6 g
Type
reactant
Smiles
O1CCOCCOCCOCCOCCOCC1
Name
Quantity
224 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under a nitrogen atmosphere for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resultant amber oil was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 1:5 ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=CC=C(C=C12)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.